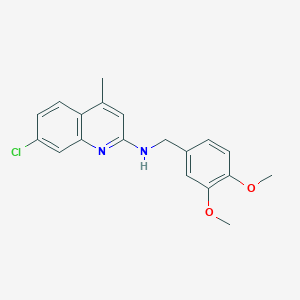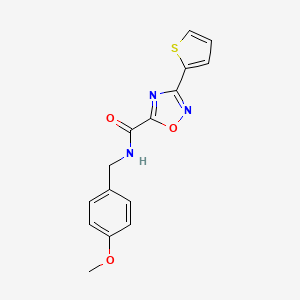![molecular formula C15H31NO2 B5031333 1-[2,6-Dimethylhept-5-enyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B5031333.png)
1-[2,6-Dimethylhept-5-enyl(2-hydroxypropyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,6-Dimethylhept-5-enyl(2-hydroxypropyl)amino]propan-2-ol is a complex organic compound with a unique structure that includes both hydroxy and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,6-Dimethylhept-5-enyl(2-hydroxypropyl)amino]propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethylhept-5-enal with a suitable amine, followed by reduction and hydrolysis steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or crystallization to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-[2,6-Dimethylhept-5-enyl(2-hydroxypropyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2,6-Dimethylhept-5-enyl(2-hydroxypropyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-[2,6-Dimethylhept-5-enyl(2-hydroxypropyl)amino]propan-2-ol involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[2-Hydroxyethylimino]dipropan-2-ol
- Diisopropanolethanolamine
- N,N-Bis(2-hydroxypropyl)ethanolamine
Uniqueness
1-[2,6-Dimethylhept-5-enyl(2-hydroxypropyl)amino]propan-2-ol is unique due to its specific structural features, such as the presence of both hydroxy and amino groups on a branched aliphatic chain. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Properties
IUPAC Name |
1-[2,6-dimethylhept-5-enyl(2-hydroxypropyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c1-12(2)7-6-8-13(3)9-16(10-14(4)17)11-15(5)18/h7,13-15,17-18H,6,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOQEHIPFLFODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN(CC(C)O)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B5031251.png)


![1-[4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]acetone](/img/structure/B5031274.png)
![1-[(1R,2R)-1-(3,6-dihydro-2H-pyridin-1-yl)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-2-methylsulfanylethanone](/img/structure/B5031282.png)
![4-[(5,8-Dimethoxy-4-methylquinolin-2-yl)amino]cyclohexan-1-ol](/img/structure/B5031287.png)
![3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5031293.png)

![ethyl 4,5-dimethyl-2-[({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5031305.png)

![N-(4-methylphenyl)-3-[4-[(4-methylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide](/img/structure/B5031323.png)
![methyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide](/img/structure/B5031327.png)
![ethyl 2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5031342.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5031350.png)
